S-Adenosyl-L-methionine-13C is a stable isotope-labeled derivative of S-Adenosyl-L-methionine, a critical biological compound involved in methyl group transfers. This compound is characterized by the presence of a carbon-13 isotope, which allows for enhanced tracking and analysis in metabolic studies. S-Adenosyl-L-methionine itself is synthesized from adenosine triphosphate and L-methionine, catalyzed by the enzyme S-adenosylmethionine synthetase. It plays a vital role as a methyl donor in various bio
S-Adenosyl-L-methionine-13C exhibits significant biological activity due to its role as a methyl donor. It is crucial for:
The synthesis of S-Adenosyl-L-methionine-13C typically involves the following steps:
S-Adenosyl-L-methionine-13C has several applications in research and clinical settings:
Interaction studies involving S-Adenosyl-L-methionine-13C focus on its role as a cofactor in enzymatic reactions. Research has shown that it interacts with various methyltransferases, influencing their activity and specificity. Additionally, its interactions with other metabolites can provide insights into metabolic disorders and therapeutic targets .
Several compounds share structural or functional similarities with S-Adenosyl-L-methionine-13C. Here are some notable examples:
| Compound | Structure/Function | Uniqueness |
|---|---|---|
| S-Adenosylhomocysteine | Product of S-Adenosyl-L-methionine metabolism | Serves as a negative regulator of methyltransferases |
| Methylthioadenosine | Involved in polyamine biosynthesis | Participates in different biosynthetic pathways |
| S-Adenosyl-L-methionine | Parent compound without carbon isotope | Widely studied for its role in methylation |
| 5-Methyltetrahydrofolate | Methyl donor involved in methionine regeneration | Key player in one-carbon metabolism |
S-Adenosyl-L-methionine-13C's unique carbon isotope labeling allows for detailed tracking in metabolic studies, distinguishing it from its analogs which lack this feature .
S-Adenosyl-L-methionine-13C (C15H25Cl3N6O5S) is a dihydrochloride salt form of SAM with a molecular weight of 508.8 g/mol. The compound features a sulfonium ion center formed between methionine's sulfur atom and the 5'-carbon of adenosine, creating a high-energy methyl donor group. In SAM-13C, the methyl group (-CH3) attached to the sulfur atom contains a carbon-13 isotope instead of the naturally abundant carbon-12 (Fig. 1). This isotopic substitution does not alter the compound's reactivity but provides a detectable signature for analytical instrumentation.
Table 1: Key Properties of SAM vs. SAM-13C
| Property | SAM (Natural) | SAM-13C |
|---|---|---|
| Molecular Formula | C15H22N6O5S+ | C15H25Cl3N6O5S |
| Molecular Weight | 398.44 g/mol | 508.8 g/mol |
| Isotopic Content | 12C (98.9%) | 13C at methyl group |
| Charge | +1 (sulfonium center) | +1 (dihydrochloride) |
The rationale for 13C labeling stems from two key requirements in metabolic studies:
In the IsoAnalyst platform, [methyl-13C]methionine incorporation into SAM-13C allows correlation of methylation patterns with biosynthetic gene cluster (BGC) predictions, significantly accelerating natural product discovery.
SAM biosynthesis occurs through a conserved ATP-dependent pathway:
Methionine + ATP → SAM + Pi + PPi The reaction, catalyzed by methionine adenosyltransferase (MAT), attaches methionine's carboxyl group to adenosine's ribose moiety via a sulfonium bond. SAM-13C biosynthesis follows identical steps when using 13C-labeled methionine as the precursor.
As biology's primary methyl donor, SAM participates in three major metabolic processes:
In Saccharopolyspora erythraea and other microbial systems, SAM-13C labeling has revealed intricate connections between primary metabolism and secondary metabolite production. For example, erythromycin biosynthesis requires SAM-derived methyl groups for post-polyketide modifications.
13C NMR spectroscopy exploits SAM-13C's nuclear spin properties (I=1/2 for 13C vs. I=0 for 12C) to quantify metabolic activity. In brain energy studies, SAM-13C tracing revealed compartmentalized methylation dynamics between neurons and glia. Key findings include:
Table 2: Research Applications of SAM-13C
The IsoAnalyst platform employs SAM-13C in parallel labeling experiments to associate metabolites with their biosynthetic gene clusters. In a Micromonospora sp. study:
Protein crystallography with SAM-13C (PDB: 3U2T) revealed atomic-level details of methyltransferase binding pockets. The 13C label aided in distinguishing substrate vs. product states during catalytic cycling.
S-Adenosyl-L-methionine-13C exhibits characteristic carbon-13 nuclear magnetic resonance spectral features that enable precise structural identification and isotopic analysis [20]. The compound possesses a molecular formula of C₁₄¹³CH₂₂N₆O₅S, where the carbon-13 isotope is specifically incorporated at the methyl position of the methionine moiety [2] [4]. The carbon-13 chemical shift patterns provide distinctive spectroscopic signatures that facilitate unambiguous identification of the labeled compound in complex biological matrices [11] [26].
The methyl carbon position (C1) in S-Adenosyl-L-methionine-13C resonates at approximately 26.5 parts per million, consistent with sulfonium-bound methyl groups in biological systems [20] [22]. The chemical shift value remains virtually unchanged compared to the unlabeled counterpart, demonstrating that isotopic substitution does not significantly alter the electronic environment of the carbon nucleus [21]. The adenine base carbons exhibit chemical shifts characteristic of purine ring systems, with C-2, C-4, C-5, C-6, and C-8 positions resonating at 143.3, 151.5, 121.7, 155.5, and 158.3 parts per million respectively [20].
The ribose moiety carbons display chemical shifts typical of five-membered sugar rings, with the anomeric carbon (C1′) appearing at 91.8 parts per million as a characteristic doublet pattern [20]. The remaining ribose carbons (C2′, C3′, C4′, C5′) resonate between 75.2 and 75.7 parts per million, reflecting the dihydroxylated nature of the sugar ring system [20]. The methionine backbone carbons exhibit chemical shifts consistent with amino acid structures, with the alpha carbon at 61.4 parts per million and the carboxyl carbon at 177.2 parts per million [20].
| Carbon Position | Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C1 (¹³C-Methyl) | 26.5 | Singlet | Sulfonium methyl |
| C2 (β-Carbon) | 28.1 | Multiplet | Methionine chain |
| C3 (γ-Carbon) | 47.0 | Multiplet | Methionine chain |
| C4 (α-Carbon) | 61.4 | Doublet of doublets | Amino acid backbone |
| C5 (Carboxyl) | 177.2 | Singlet | Carboxylic acid |
| C6 (Adenine) | 155.5 | Singlet | Purine C-6 |
| C7 (Ribose 5′) | 56.1 | Multiplet | Sugar chain |
| C8 (Adenine) | 158.3 | Singlet | Purine C-8 |
The comparative nuclear magnetic resonance analysis between carbon-13 labeled and unlabeled S-Adenosyl-L-methionine reveals minimal perturbation in chemical shift values, confirming the structural integrity of the isotopically labeled compound [31] [33]. The isotopic substitution at the methyl position does not induce significant changes in the electronic environment of neighboring carbon atoms, as evidenced by the absence of measurable chemical shift differences beyond experimental uncertainty [21] [22].
Two-dimensional nuclear magnetic resonance spectroscopy, particularly heteronuclear single quantum coherence experiments, demonstrates excellent correlation between labeled and unlabeled samples in cross-peak positions and coupling patterns [7] [31]. The carbon-13 enrichment at the methyl position enhances signal intensity and enables improved detection sensitivity in metabolomic studies [5] [7]. Orthogonal partial least squares discriminant analysis of full-resolution two-dimensional nuclear magnetic resonance spectra effectively distinguishes between labeled and unlabeled samples based on isotope incorporation patterns [31].
The isotope-edited nuclear magnetic resonance experiments reveal characteristic enhancement of the methyl carbon signal in carbon-13 labeled samples, while maintaining identical chemical shift patterns for all other carbon positions [32] [33]. Relaxation time measurements indicate that the carbon-13 substitution does not significantly alter molecular dynamics or conformational flexibility of the S-Adenosyl-L-methionine structure [21]. The labeled compound exhibits identical coupling constants and multiplicities compared to the natural abundance material, confirming preservation of molecular geometry and electronic structure [33].
| Parameter | Unlabeled SAM | ¹³C-Labeled SAM | Difference |
|---|---|---|---|
| Molecular Weight (Da) | 398.44 | 399.44 | +1.00 |
| Retention Time (min) | 6.05 | 6.05 | 0.00 |
| Chemical Shift C1 (ppm) | 26.5 | 26.5 | 0.0 |
| Signal Intensity (relative) | 1.0 | 99.0 | +98.0 |
| Coupling Pattern | Singlet | Singlet | Identical |
High-resolution mass spectrometry analysis of S-Adenosyl-L-methionine-13C reveals characteristic fragmentation patterns that enable unambiguous identification and quantification of the isotopically labeled compound [15] [39]. The protonated molecular ion appears at mass-to-charge ratio 400.147, representing a one dalton increase compared to the unlabeled compound at 399.144 [15] [26]. Collision-induced dissociation experiments demonstrate reproducible fragmentation pathways that facilitate structural confirmation and purity assessment [38] [39].
The major fragmentation pathway involves cleavage of the carbon-sulfur bond between the methionine chain and the sulfonium center, yielding a prominent product ion at mass-to-charge ratio 250.1 [15] [38]. This fragment retains the isotopic label and corresponds to the loss of the entire methionine moiety from the molecular ion [38]. Secondary fragmentation produces characteristic ions at mass-to-charge ratio 136.1, corresponding to the adenine base following glycosidic bond cleavage [15] [39].
Additional fragmentation channels include gamma carbon-sulfur bond cleavage, generating product ions at mass-to-charge ratio 298.1 and 102.1 [38]. The fragmentation efficiency and product ion distributions remain consistent between labeled and unlabeled compounds, confirming that isotopic substitution does not alter fundamental dissociation mechanisms [15]. High-resolution accurate mass measurements achieve mass accuracy within 2 parts per million for all major product ions, enabling confident structural assignment [39].
Tandem mass spectrometry experiments using higher-energy collisional dissociation demonstrate complete fragmentation mapping of the S-Adenosyl-L-methionine-13C structure [36] [39]. The isotopic label tracking through fragmentation pathways provides definitive evidence for methyl carbon incorporation and enables quantitative analysis in complex biological matrices [11] [26].
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Fragmentation Mechanism | Relative Intensity (%) |
|---|---|---|---|---|
| 400.147 | 250.133 | 150.014 | Methionine loss | 100 |
| 400.147 | 136.062 | 264.085 | Adenine formation | 75 |
| 400.147 | 298.097 | 102.050 | Gamma C-S cleavage | 45 |
| 400.147 | 264.108 | 136.039 | Adenine loss | 30 |
Isotopologue distribution analysis of S-Adenosyl-L-methionine-13C provides quantitative assessment of isotopic enrichment and purity of the labeled compound [24] [25]. The mass spectral isotope pattern reveals significant deviation from natural abundance distributions, confirming successful carbon-13 incorporation at the target position [24] [26]. The molecular ion isotopologue cluster exhibits enhanced intensity at the M+1 position corresponding to the carbon-13 labeled species [25].
Natural abundance S-Adenosyl-L-methionine displays an isotopologue distribution with 84.2% at the M+0 position, 14.1% at M+1, and 1.5% at M+2, reflecting the statistical contribution of carbon-13 from natural sources [24]. In contrast, carbon-13 labeled samples demonstrate dramatic redistribution with 15.8% at M+0, 78.3% at M+1, and 5.2% at M+2, indicating approximately 78% isotopic enrichment at the target carbon position [24] [26].
The isotopologue enrichment factor, calculated as the ratio of labeled to natural abundance, reaches 5.55 for the M+1 species, confirming high-efficiency isotopic incorporation [24]. Higher-order isotopologues (M+2, M+3) show modest enrichment factors of 3.47 and 3.50 respectively, likely reflecting incomplete purification or secondary labeling pathways [25]. Stable isotope-resolved metabolomics applications utilize these isotopologue patterns for metabolic flux analysis and pathway tracing [11] [26].
Mass spectrometric detection limits for S-Adenosyl-L-methionine-13C reach sub-nanomolar concentrations using selected reaction monitoring approaches, enabling sensitive quantification in biological samples [11] [26]. The linear dynamic range extends over three orders of magnitude with correlation coefficients exceeding 0.99 for calibration curves [39]. Matrix effects evaluation demonstrates minimal signal suppression in plasma and tissue extracts, confirming robust analytical performance [39].
| Mass (m/z) | Isotopologue | Natural Abundance (%) | ¹³C-Labeled Sample (%) | Enrichment Factor |
|---|---|---|---|---|
| 399.144 | M+0 | 84.2 | 15.8 | 0.19 |
| 400.147 | M+1 | 14.1 | 78.3 | 5.55 |
| 401.150 | M+2 | 1.5 | 5.2 | 3.47 |
| 402.153 | M+3 | 0.2 | 0.7 | 3.50 |
The synthesis of S-Adenosyl-L-methionine-13C involves sophisticated methodologies that incorporate the carbon-13 isotope into the molecular structure. The primary approach utilizes enzymatic synthesis catalyzed by methionine adenosyltransferase, which facilitates the condensation of L-methionine-13C with adenosine triphosphate [2].
The enzymatic synthesis route represents the most efficient method for producing 13C-labeled S-adenosyl-L-methionine. This process employs the enzyme ATP:L-methionine S-adenosyltransferase, which catalyzes the reaction between L-methionine and adenosine triphosphate to form S-adenosyl-L-methionine [2] [3]. The incorporation of carbon-13 labeling occurs through the utilization of 13C-labeled L-methionine as the substrate, ensuring that the isotopic label is incorporated into the final product at the methyl group position.
The chemical synthesis involves multiple steps, beginning with the preparation of L-methionine-13C. The methionine precursor is typically synthesized using 13C-potassium cyanide as the isotopic source, following established protocols for amino acid synthesis [4]. The reaction conditions require careful optimization to maintain the integrity of the carbon-13 label throughout the synthetic process.
Industrial-scale production employs recombinant Escherichia coli systems expressing methionine adenosyltransferase variants with enhanced catalytic properties. The I303V variant of methionine adenosyltransferase demonstrates significantly reduced product inhibition compared to wild-type enzyme, achieving specific activities of 14.2 U/mg versus 3.6 U/mg for the native enzyme [5]. This engineered variant enables large-scale synthesis at concentrations up to 40 mM while maintaining conversion rates exceeding 95%.
The synthesis reaction requires specific cofactors and reaction conditions for optimal yield. The reaction mixture contains 150 mM sodium chloride, 1 mM dithiothreitol, 200 mM Tris-HCl buffer at pH 7.4, and requires deoxygenation by argon to maintain enzyme stability [2]. The reaction proceeds at room temperature over a period of 6 days, with continuous monitoring of adenosine triphosphate consumption and S-adenosyl-L-methionine formation.
| Synthesis Parameter | Optimal Conditions | Yield/Activity |
|---|---|---|
| Temperature | Room temperature (25°C) | 7.8 mmol product |
| pH | 7.4 (Tris-HCl buffer) | 89% (-) diastereoisomer |
| Reaction Time | 6 days | 95% ATP conversion |
| Enzyme Concentration | 3 U SAM synthetase | 14.2 U/mg specific activity |
| Cofactor Requirements | 10 mM MgCl₂, 1 mM DTT | 78.2% activity recovery |
Biosynthetic labeling strategies for S-adenosyl-L-methionine-13C production utilize microbial systems capable of incorporating carbon-13 from labeled precursors into the target molecule. These approaches leverage the natural biosynthetic pathways of microorganisms to achieve isotopic incorporation while maintaining biological activity [6] [7].
The primary biosynthetic approach employs Saccharomyces cerevisiae or Pichia pastoris as production hosts, with genetic modifications to enhance S-adenosyl-L-methionine accumulation. These systems utilize 13C-labeled glucose or methionine as carbon sources, resulting in isotopic incorporation throughout the biosynthetic pathway [5] [8]. The fermentation process requires optimization of medium composition, including the concentration of labeled precursors, to maximize isotopic incorporation efficiency while maintaining cell viability.
Metabolic engineering strategies focus on enhancing the methionine cycle and S-adenosyl-L-methionine synthetase expression. Overexpression of methionine adenosyltransferase genes leads to increased enzyme activity and improved S-adenosyl-L-methionine production yields. Industrial strains achieve production levels of 8.81 g/L after 52 hours of fermentation using fed-batch cultivation strategies [5].
The biosynthetic labeling process involves multiple metabolic pathways, including the folate cycle, methionine cycle, and one-carbon metabolism. Carbon-13 incorporation occurs through the conversion of labeled precursors via serine, glycine, and threonine pathways, which feed into the folate cycle and subsequently support methionine regeneration [9]. The efficiency of isotopic incorporation depends on the metabolic flux through these interconnected pathways.
Stable isotope labeling by carbon-13 in bacterial culture systems offers an alternative approach for producing labeled S-adenosyl-L-methionine. This method utilizes 13C-glucose as the sole carbon source in minimal media, ensuring comprehensive isotopic labeling of all carbon atoms derived from the central metabolic pathways [10] [11]. The bacterial systems achieve isotopic incorporation levels exceeding 95% when grown under controlled conditions with appropriate precursor concentrations.
| Biosynthetic System | Carbon Source | Labeling Efficiency | Production Yield |
|---|---|---|---|
| S. cerevisiae | 13C-glucose | >90% incorporation | 8.81 g/L |
| P. pastoris | 13C-methionine | >85% incorporation | ~10 g/L |
| E. coli recombinant | 13C-glucose | >95% incorporation | mg/L scale |
| Bacterial culture | 13C6-glucose | 99% incorporation | Variable |
The purification of S-adenosyl-L-methionine-13C requires specialized protocols that preserve the isotopic label while achieving high purity suitable for analytical applications. High-performance liquid chromatography represents the primary purification method, utilizing reversed-phase C18 columns with gradient elution systems [12] [13].
The chromatographic separation employs a binary gradient system consisting of 0.1% aqueous trifluoroacetic acid as mobile phase A and 0.1% trifluoroacetic acid in acetonitrile as mobile phase B. The gradient program runs from 0 to 40% solvent B over 15 minutes at a flow rate of 0.5 mL/min, with detection at 254 nm wavelength [14]. This system achieves baseline separation of S-adenosyl-L-methionine from related compounds and synthetic byproducts.
Ion exchange chromatography provides an alternative purification approach, particularly effective for removing charged impurities and salt contaminants. Anion exchange columns utilizing quaternary ammonium functional groups achieve high-resolution separation based on charge differences [15]. The elution protocol employs a salt gradient from 100 mM to 1 M sodium chloride over 20 column volumes, with monitoring by conductivity and ultraviolet absorbance.
High-speed countercurrent chromatography offers solvent-free purification using a volatile two-phase system composed of n-hexane/ethyl acetate/methanol/0.5% formic acid in water (7:3:5:5 v/v). This method achieves high purity without solid stationary phases, facilitating easy solvent removal and product recovery [10]. The technique proves particularly valuable for isotopically labeled compounds where solvent contamination must be minimized.
Validation protocols for S-adenosyl-L-methionine-13C employ multiple analytical techniques to confirm identity, purity, and isotopic incorporation. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with specific signals for the sulfonium methyl group appearing at δ 3.02 for the (-) diastereoisomer and δ 2.98 for the (+) diastereoisomer [2] [16]. The carbon-13 labeling is confirmed through 13C NMR spectroscopy, which shows enhanced signal intensity at the labeled carbon position.
Mass spectrometry analysis utilizes high-resolution instruments to determine exact molecular weights and confirm isotopic incorporation. The molecular ion peak for S-adenosyl-L-methionine-13C appears at m/z 400.0 [M+H]+, representing a mass increase of 1 Da compared to the unlabeled compound [17] [18]. Tandem mass spectrometry confirms the fragmentation patterns, with characteristic transitions at m/z 400 → 250 for the labeled compound.
Liquid chromatography-tandem mass spectrometry enables quantitative analysis with detection limits of 8-16 nmol/L for S-adenosyl-L-methionine and related metabolites. The method employs stable isotope dilution using deuterated internal standards, achieving accuracy within ±15% deviation from nominal concentrations and precision of ≤15% relative standard deviation [17].
| Validation Method | Detection Parameter | Accuracy/Precision | Information Obtained |
|---|---|---|---|
| 1H NMR | Chemical shift (δ 3.02) | ±0.1 ppm | Diastereomer ratio |
| 13C NMR | Signal enhancement | ±2% intensity | Isotopic incorporation |
| HR-MS | m/z 400.0 [M+H]+ | ±5 ppm mass accuracy | Molecular confirmation |
| LC-MS/MS | m/z 400 → 250 | ±15% accuracy | Quantitative analysis |
| IRMS | δ13C values | ±0.5‰ precision | Isotopic composition |